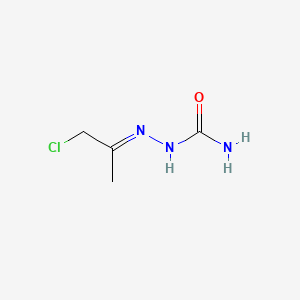









|
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](=O)[CH3:4].C([O-])(O)=O.[Na+].Cl.[NH2:12][NH:13][C:14]([NH2:16])=[O:15]>O.C1COCC1>[N:12](=[C:3]([CH3:4])[CH2:2][Cl:1])[NH:13][C:14]([NH2:16])=[O:15] |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C)=O
|
|
Name
|
|
|
Quantity
|
0.84 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NNC(=O)N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Two layers form
|
|
Type
|
CUSTOM
|
|
Details
|
Separate the top layer
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(NC(=O)N)=C(CCl)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |









|
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](=O)[CH3:4].C([O-])(O)=O.[Na+].Cl.[NH2:12][NH:13][C:14]([NH2:16])=[O:15]>O.C1COCC1>[N:12](=[C:3]([CH3:4])[CH2:2][Cl:1])[NH:13][C:14]([NH2:16])=[O:15] |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C)=O
|
|
Name
|
|
|
Quantity
|
0.84 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NNC(=O)N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Two layers form
|
|
Type
|
CUSTOM
|
|
Details
|
Separate the top layer
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(NC(=O)N)=C(CCl)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |